molecular formula C17H25NO3 B12840866 tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate

tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate

Cat. No.: B12840866
M. Wt: 291.4 g/mol
InChI Key: KSFBVCBMXDCGSC-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate is an organic compound with the molecular formula C17H25NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an isobutoxyvinyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate typically involves the reaction of tert-butyl 2-amino phenylcarbamate with isobutoxyvinyl derivatives. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with isobutoxyvinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxyvinyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates or phenyl derivatives.

Scientific Research Applications

tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate is unique due to its isobutoxyvinyl group, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[2-[1-(2-methylpropoxy)ethenyl]phenyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-12(2)11-20-13(3)14-9-7-8-10-15(14)18-16(19)21-17(4,5)6/h7-10,12H,3,11H2,1-2,4-6H3,(H,18,19)

InChI Key

KSFBVCBMXDCGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=C)C1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

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